![molecular formula C11H11N5S B1408379 1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1955547-17-7](/img/structure/B1408379.png)
1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Overview
Description
This compound is a heterocyclic compound with a molecular formula of C11H11N5S. It belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazonoyl halides as precursors . The reaction of these precursors with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine leads to the formation of the desired compounds .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . The ability of these compounds to undergo these reactions makes them useful as synthetic intermediates .Scientific Research Applications
Potential Inhibitors of 15-Lipoxygenase
Compounds structurally related to 1-(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of polyunsaturated fatty acids. Specific derivatives showed promising IC50 values, indicating potential as inhibitors of 15-LO, which could have implications in the development of anti-inflammatory drugs (Asghari et al., 2016).
Tuberculostatic Activity
Analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have shown promising antituberculous properties. These compounds have been synthesized and evaluated for their tuberculostatic activity, demonstrating the potential for the development of new antituberculous agents (Titova et al., 2019).
Antimicrobial Activities
Several novel fused heterocycles related to the compound have been synthesized and tested for their microbiological activity. These studies have revealed moderate activity against certain bacterial and fungal species, highlighting the potential use of these compounds in developing new antimicrobial agents (Mohamed et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo-thiadiazines, it may be inferred that the compound could potentially influence a variety of biochemical pathways associated with its pharmacological activities .
Result of Action
Given its potential pharmacological activities, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels .
Future Directions
The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . The structure-activity relationship of biologically important 1,2,4-triazolo[4,3-b]pyridazines could be a focus of future research .
properties
IUPAC Name |
1-(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c1-7(12)11-14-13-10-3-2-9(15-16(10)11)8-4-5-17-6-8/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUNWAQAUHNNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=CSC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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